molecular formula C8H7BrClFO2 B6297748 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene CAS No. 2179038-36-7

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene

Cat. No.: B6297748
CAS No.: 2179038-36-7
M. Wt: 269.49 g/mol
InChI Key: HSAXWKLCPNZQAJ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrClFO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethoxy group

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution pattern .

Industrial production methods may involve large-scale halogenation processes, utilizing reagents such as bromine, chlorine, and fluorine sources. The methoxymethoxy group can be introduced through etherification reactions using methanol and appropriate catalysts .

Chemical Reactions Analysis

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

    Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, its halogen atoms and methoxymethoxy group influence its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXWKLCPNZQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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